Enantiomeric Identity: R-Configured Chiral Alcohol vs. S-Enantiomer as a Procurement-Decisive Parameter
The target compound is the (R)-configured enantiomer of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, distinguished from its (S)-counterpart by absolute stereochemistry at the α-carbinol carbon. Both enantiomers are commercially supplied as distinct catalog items with separate MDL numbers (MFCD09863768 for R-enantiomer; MFCD09863767 for S-enantiomer) . While both share the same CAS registry number (1212088-57-7) in some vendor databases, the stereochemical designation is explicitly specified in product descriptions as (1R) versus (1S) . The defined stereochemistry ensures that downstream reactions relying on chiral induction or diastereomeric transition states will yield predictable stereochemical outcomes that cannot be guaranteed with the racemate or opposite enantiomer .
| Evidence Dimension | Stereochemical identity and commercial catalog differentiation |
|---|---|
| Target Compound Data | (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol; MDL MFCD09863768; SMILES C[C@H](C1=CC=C(OCCCO2)C2=C1)O |
| Comparator Or Baseline | (1S)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol; MDL MFCD09863767; SMILES C[C@@H](C1=CC=C(OCCCO2)C2=C1)O |
| Quantified Difference | Opposite absolute configuration; distinct MDL numbers; separate commercial catalog entries |
| Conditions | Vendor product catalog comparison (Santa Cruz Biotechnology sc-345374 vs. sc-334436) |
Why This Matters
For researchers requiring enantiomerically pure building blocks in asymmetric synthesis, procurement of the incorrect enantiomer will yield opposite stereochemical outcomes in downstream products, rendering the material unsuitable for the intended application.
